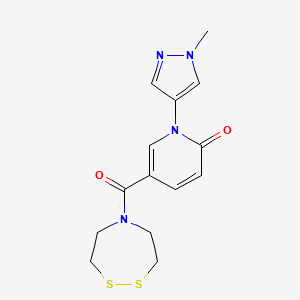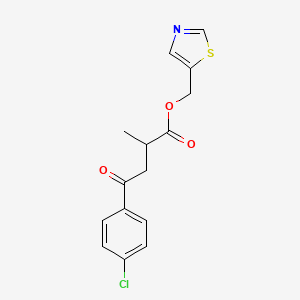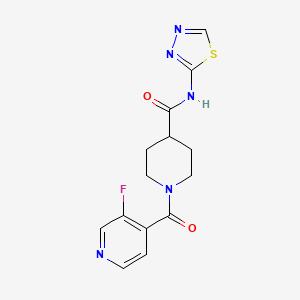![molecular formula C16H16FN3O2S B6968891 N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide](/img/structure/B6968891.png)
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the 3-fluoropyridine-4-carbonyl chloride, which is then reacted with piperidine to form the intermediate N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]amine. This intermediate is subsequently coupled with thiophene-3-carboxylic acid under amide bond-forming conditions to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the fluoropyridine moiety can be reduced to an alcohol.
Substitution: The fluorine atom in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperoxybenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to certain receptors or enzymes, modulating their activity and triggering a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
- N-[1-(3-chloropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- N-[1-(3-bromopyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
- N-[1-(3-methylpyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide
Uniqueness
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide is unique due to the presence of the fluorine atom in the pyridine ring, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, making it a valuable molecule for various applications.
Propiedades
IUPAC Name |
N-[1-(3-fluoropyridine-4-carbonyl)piperidin-4-yl]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O2S/c17-14-9-18-5-1-13(14)16(22)20-6-2-12(3-7-20)19-15(21)11-4-8-23-10-11/h1,4-5,8-10,12H,2-3,6-7H2,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMVAWGDQMADGPA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CSC=C2)C(=O)C3=C(C=NC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(2-chlorophenyl)methyl]-N-methyl-3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanamide](/img/structure/B6968809.png)
![Tert-butyl 3-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethylamino)butanoate](/img/structure/B6968816.png)
![1-[[1-(4-Chlorophenyl)-2-pyridin-3-ylethyl]amino]-3-methoxypropan-2-ol](/img/structure/B6968820.png)
![(2S)-N,4-dimethyl-2-[(1-propan-2-ylpiperidin-4-yl)amino]pentanamide](/img/structure/B6968827.png)
![N-[2-(dimethylcarbamoyl)pyridin-4-yl]-4-(3-hydroxyphenyl)piperazine-1-carboxamide](/img/structure/B6968833.png)

![[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]-pyrimidin-5-ylmethanone](/img/structure/B6968844.png)
![1-(1-methylimidazol-2-yl)-N-[(1-methylindazol-3-yl)methyl]ethanamine](/img/structure/B6968853.png)
![2,5-Dimethyl-4-[3-(1-methylpyrazol-4-yl)propylsulfamoyl]furan-3-carboxylic acid](/img/structure/B6968859.png)

![5-[2-(2-Methylpyrazol-3-yl)piperidin-1-yl]sulfonylisoquinoline](/img/structure/B6968882.png)
![N-(2-amino-2-oxoethoxy)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968887.png)
![N-(3-methyl-2,4-dioxoimidazolidin-1-yl)-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]furan-3-carboxamide](/img/structure/B6968912.png)

